molecular formula C11H10F2N2O B2813008 N-[cyano(2,4-difluorophenyl)methyl]propanamide CAS No. 1355933-14-0

N-[cyano(2,4-difluorophenyl)methyl]propanamide

Cat. No.: B2813008
CAS No.: 1355933-14-0
M. Wt: 224.211
InChI Key: GXGNEYVROHEVLI-UHFFFAOYSA-N
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Description

N-[cyano(2,4-difluorophenyl)methyl]propanamide is an organic compound with the molecular formula C11H9F2N2O. This compound is characterized by the presence of a cyano group, two fluorine atoms, and a propanamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2,4-difluorophenyl)methyl]propanamide typically involves the reaction of 2,4-difluorobenzyl cyanide with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the cyanide group. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2,4-difluorophenyl)methyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 2,4-difluorobenzoic acid.

    Reduction: The major product is N-[amino(2,4-difluorophenyl)methyl]propanamide.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.

Scientific Research Applications

N-[cyano(2,4-difluorophenyl)methyl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[cyano(2,4-difluorophenyl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the fluorine atoms can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[cyano(2,4-difluorophenyl)methyl]acetamide
  • N-[cyano(2,4-difluorophenyl)methyl]butanamide
  • N-[cyano(2,4-difluorophenyl)methyl]pentanamide

Uniqueness

N-[cyano(2,4-difluorophenyl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyano and fluorine groups enhances its reactivity and binding affinity, making it a valuable compound in various research applications.

Properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O/c1-2-11(16)15-10(6-14)8-4-3-7(12)5-9(8)13/h3-5,10H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGNEYVROHEVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C#N)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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